Fasitibant free base

Descripción

FASITIBANT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

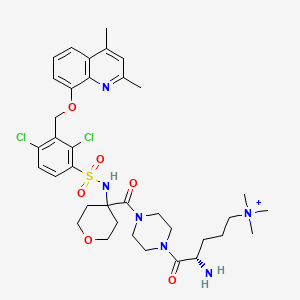

2D Structure

Propiedades

IUPAC Name |

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVSDHOWSLEEKJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49Cl2N6O6S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236032 | |

| Record name | Fasitibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869939-83-3 | |

| Record name | (δS)-δ-Amino-4-[[4-[[[2,4-dichloro-3-[[(2,4-dimethyl-8-quinolinyl)oxy]methyl]phenyl]sulfonyl]amino]tetrahydro-2H-pyran-4-yl]carbonyl]-N,N,N-trimethyl-ε-oxo-1-piperazinepentanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869939-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasitibant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869939833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasitibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasitibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASITIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WL827Z7AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fasitibant Free Base: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant, also known as MEN16132, is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of fasitibant free base, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Fasitibant has been investigated for its therapeutic potential in inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its mechanism centers on the competitive blockade of the B2R, a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the pro-inflammatory and pain-sensitizing effects of its endogenous ligand, bradykinin.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

The primary mechanism of action of fasitibant is its high-affinity binding to and inhibition of the bradykinin B2 receptor. The B2R is constitutively expressed in various tissues and, upon activation by bradykinin, couples to Gq and Gi proteins.[1] This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These pathways contribute to the physiological and pathophysiological effects of bradykinin, such as vasodilation, increased vascular permeability, and the sensation of pain.

Fasitibant acts as a competitive antagonist at the B2R, effectively blocking the binding of bradykinin and thereby preventing the initiation of these downstream signaling cascades. This antagonistic action underlies its potential anti-inflammatory and analgesic properties.

Quantitative Data: Binding Affinity and Functional Potency

The potency of fasitibant has been characterized through various in vitro assays, including radioligand binding studies and functional assessments of B2R-mediated signaling. The following tables summarize the key quantitative parameters defining the interaction of fasitibant with the bradykinin B2 receptor.

| Compound | Preparation | Radioligand | pKi | Reference |

| Fasitibant (MEN16132) | CHO cells expressing human B2R | [3H]bradykinin | 10.5 | [1] |

| Fasitibant (MEN16132) | Human lung fibroblasts | [3H]bradykinin | 10.5 | [1] |

| Fasitibant (MEN16132) | Guinea pig airways | [3H]bradykinin | 10.0 | [1] |

| Fasitibant (MEN16132) | Guinea pig ileum longitudinal smooth muscle | [3H]bradykinin | 10.2 | [1] |

| Fasitibant (MEN16132) | Guinea pig cultured colonic myocytes | [3H]bradykinin | 10.3 | [1] |

| Fasitibant (MEN16132) | Rat uterus | [3H]bradykinin | 10.4 | [3] |

| Fasitibant (MEN16132) | Rat airways | [3H]bradykinin | 10.1 | [3] |

| Icatibant | CHO cells expressing human B2R | [3H]bradykinin | ~10.5 | [1] |

| Icatibant | Rat uterus | [3H]bradykinin | 10.9 | [3] |

| Icatibant | Rat airways | [3H]bradykinin | 10.5 | [3] |

Table 1: Binding Affinity of Fasitibant and Comparators for the Bradykinin B2 Receptor. pKi is the negative logarithm of the inhibition constant.

| Compound | Assay | Tissue/Cell Line | pKB/pA2 | Reference |

| Fasitibant (MEN16132) | Inositolphosphate accumulation | CHO cells expressing human B2R | 10.3 (pKB) | [1] |

| Fasitibant (MEN16132) | Contractile response | Human detrusor smooth muscle | 9.9 (pKB) | [1] |

| Fasitibant (MEN16132) | Inositolphosphate accumulation | Guinea pig colonic myocytes | 10.3 (pKB) | [1] |

| Fasitibant (MEN16132) | Contractile response | Guinea pig ileum longitudinal smooth muscle | 10.1 (pKB) | [1] |

| Fasitibant (MEN16132) | Contractile response | Rat uterus | 9.7 (pKB) | [3] |

| Fasitibant (MEN16132) | Contractile response | Rat urinary bladder | 9.7 (pKB) | [3] |

| Icatibant | Contractile response | Rat uterus | 8.8 (pKB) | [3] |

| Icatibant | Contractile response | Rat urinary bladder | 8.0 (pKB) | [3] |

Table 2: Functional Potency of Fasitibant and Comparators in Blocking Bradykinin B2 Receptor-Mediated Responses. pKB is the negative logarithm of the antagonist dissociation constant determined from functional assays. pA2 is a measure of antagonist potency derived from the Schild equation.

Signaling Pathways Modulated by Fasitibant

Fasitibant, by blocking the B2R, inhibits the downstream signaling pathways initiated by bradykinin. A key pathway implicated in the pro-inflammatory actions of bradykinin involves the transactivation of the Fibroblast Growth Factor Receptor-1 (FGFR-1).

Caption: General signaling pathway of the Bradykinin B2 Receptor.

A more specific pathway details the transactivation of FGFR-1:

Caption: Fasitibant's inhibition of B2R-mediated FGFR-1 transactivation.

Experimental Protocols

The characterization of fasitibant's mechanism of action relies on a suite of in vitro and in vivo experimental procedures. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Bradykinin B2 Receptor

This assay quantifies the affinity of fasitibant for the B2R by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Tissues (e.g., rat uterus) or cells expressing the B2R are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

-

In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of unlabeled fasitibant.

-

Add a fixed concentration of a radiolabeled B2R ligand (e.g., [3H]bradykinin).

-

To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled B2R agonist.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of fasitibant that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the ability of fasitibant to inhibit bradykinin-induced activation of the MAPK/ERK signaling pathway.

1. Cell Culture and Treatment:

-

Culture cells expressing the B2R (e.g., human fibroblast-like synoviocytes) in appropriate media.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Pre-incubate the cells with various concentrations of fasitibant for a defined period.

-

Stimulate the cells with a fixed concentration of bradykinin for a short duration (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

3. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

4. Immunodetection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

5. Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Express the results as the ratio of p-ERK1/2 to total ERK1/2.

In Vivo Model: Anterior Cruciate Ligament Transection (ACLT) in Rats

This surgical model induces osteoarthritis-like changes in the knee joint, allowing for the in vivo evaluation of fasitibant's therapeutic effects.

1. Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave and sterilize the surgical area around the knee joint.

2. Surgical Procedure:

-

Make a medial parapatellar incision to expose the knee joint.

-

Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).

-

Transect the ACL using micro-surgical scissors.

-

Confirm complete transection by performing a drawer test (anterior displacement of the tibia relative to the femur).

-

Reposition the patella and close the joint capsule and skin in layers.

3. Post-Operative Care and Treatment:

-

Administer analgesics post-operatively to manage pain.

-

Allow the animals to recover and bear weight on the operated limb.

-

Administer fasitibant or vehicle according to the study design (e.g., intra-articular injection).

4. Outcome Measures:

-

Behavioral Assessments: Measure pain and joint function using methods such as the von Frey test (mechanical allodynia) and incapacitance testing (weight-bearing).

-

Histological Analysis: At the end of the study, euthanize the animals and collect the knee joints. Process the joints for histology and stain with Safranin O-Fast Green to assess cartilage degradation, proteoglycan loss, and other signs of osteoarthritis.

Experimental Workflow Visualization

Caption: Workflow for the characterization of fasitibant.

Conclusion

This compound is a highly potent and selective antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on the competitive inhibition of bradykinin binding, leading to the suppression of pro-inflammatory signaling cascades. Quantitative data from both binding and functional assays confirm its high affinity and potency. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of fasitibant and other bradykinin B2 receptor antagonists. The visualization of the signaling pathways and experimental workflows provides a clear and concise overview of the key molecular interactions and the scientific process for their elucidation. This comprehensive understanding of fasitibant's mechanism of action is crucial for its further development as a potential therapeutic agent for inflammatory diseases.

References

- 1. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasitibant Free Base: A Technical Deep Dive into Bradykinin B2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant is a non-peptide, competitive antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) integral to the kallikrein-kinin system. This system plays a crucial role in mediating inflammation, pain, and vascular permeability. By blocking the action of bradykinin at the B2 receptor, fasitibant presents a therapeutic opportunity for a range of inflammatory conditions. This technical guide provides an in-depth overview of the core pharmacology of fasitibant free base, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

Bradykinin, a potent inflammatory mediator, exerts its effects by binding to two main receptor subtypes: B1 and B2. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the physiological and pathological effects of bradykinin, including vasodilation, increased vascular permeability, and pain.

Fasitibant acts as a competitive antagonist at the bradykinin B2 receptor. This means that it binds to the same site on the receptor as bradykinin but does not activate it. By occupying the binding site, fasitibant prevents bradykinin from binding and initiating the downstream signaling cascade that leads to inflammatory responses.

Bradykinin B2 Receptor Signaling Pathway

The binding of bradykinin to its B2 receptor, a Gq-coupled GPCR, initiates a well-characterized signaling cascade. This pathway is central to understanding the mechanism by which fasitibant exerts its effects.

Quantitative Pharmacological Data

The potency and efficacy of a receptor antagonist are quantified through various in vitro and in vivo parameters. The following tables summarize the key quantitative data for fasitibant and comparator compounds.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |

| Fasitibant | Bradykinin B2 | Radioligand Binding | pKi | 8.9 | Human | [1] |

| Icatibant | Bradykinin B2 | Radioligand Binding | pKi | 8.4 | Human | [1] |

| Fasitibant | Bradykinin B2 | IP Accumulation | pKB | 9.9 | Human | [1] |

| Icatibant | Bradykinin B2 | IP Accumulation | pKB | 8.1 | Human | [1] |

Note: pKi and pKB values are the negative logarithm of the inhibition constant (Ki) and antagonist dissociation constant (KB), respectively. Higher values indicate greater potency.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of a compound's pharmacological profile. Below are methodologies for key assays used in the evaluation of bradykinin B2 receptor antagonists.

Radioligand Binding Assay ([³H]Bradykinin Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.

Objective: To measure the ability of fasitibant to displace the radiolabeled native ligand, [³H]bradykinin, from the B2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).

-

[³H]Bradykinin (Radioligand).

-

Fasitibant (Test Compound).

-

Non-labeled bradykinin (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]bradykinin (at a concentration near its Kd), and varying concentrations of fasitibant. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled bradykinin.

-

Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of fasitibant by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the fasitibant concentration to generate a competition curve. The IC50 (the concentration of fasitibant that inhibits 50% of the specific binding of [³H]bradykinin) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (IC50) of fasitibant in blocking bradykinin-induced calcium mobilization in cells expressing the B2 receptor.

Materials:

-

Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Bradykinin (Agonist).

-

Fasitibant (Antagonist).

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

-

Compound Addition (Antagonist): Add varying concentrations of fasitibant to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the FLIPR instrument. The instrument will add a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and simultaneously measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of fasitibant is calculated as the percentage reduction in the bradykinin-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the fasitibant concentration to determine the IC50 value.

Human Umbilical Vein (HUV) Contractility Assay

This ex vivo assay provides a physiologically relevant model to assess the functional antagonism of B2 receptor-mediated smooth muscle contraction.

Objective: To evaluate the ability of fasitibant to inhibit bradykinin-induced contraction of human umbilical vein smooth muscle.

Materials:

-

Freshly collected human umbilical cords.

-

Krebs-Henseleit solution (physiological salt solution).

-

Bradykinin (Agonist).

-

Fasitibant (Antagonist).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the umbilical vein from the cord and cut it into rings (3-5 mm in length).

-

Mounting: Suspend the vein rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60-90 minutes, with periodic washes.

-

Contraction (Agonist): Construct a cumulative concentration-response curve for bradykinin by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonism: In a separate set of tissues, pre-incubate the vein rings with a fixed concentration of fasitibant for a specified time (e.g., 30-60 minutes) before constructing the bradykinin concentration-response curve.

-

Data Analysis: Compare the bradykinin concentration-response curves in the absence and presence of fasitibant. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot analysis.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflows for screening and characterizing bradykinin B2 receptor antagonists.

Conclusion

Fasitibant is a potent and selective antagonist of the bradykinin B2 receptor. Its mechanism of action, centered on the competitive inhibition of bradykinin-induced signaling, has been characterized through a variety of in vitro and ex vivo assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on bradykinin B2 receptor antagonists and related inflammatory pathways. Further investigation into the in vivo pharmacokinetics and clinical efficacy of fasitibant will continue to define its therapeutic potential.

References

Fasitibant Free Base: A Technical Guide for Drug Development Professionals

An In-depth Review of the Structure, Properties, and Mechanism of the Potent Bradykinin B2 Receptor Antagonist

Introduction

Fasitibant, also known as MEN16132, is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] Developed as a third-generation B2R antagonist, it emerged from medicinal chemistry optimization processes aimed at creating small molecules with improved clinical utility over earlier peptide-based antagonists.[3] Bradykinin is a key pro-inflammatory mediator involved in pain, inflammation, vasodilation, and increased vascular permeability.[3] By blocking the B2 receptor, fasitibant offers a promising therapeutic strategy for conditions where the kallikrein-kinin system is pathologically activated, such as osteoarthritis and other inflammatory disorders.[1][3] This document provides a comprehensive technical overview of fasitibant free base, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols used in its characterization.

Chemical Structure and Physicochemical Properties

Fasitibant is a complex small molecule featuring a quinoline moiety, a sulfonamide group, and a piperazine core.[4] Its design is based on a scaffold that fits effectively into a hydrophobic pocket of the B2 receptor.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-amino-5-[4-[[4-[[2,4-dichloro-3-[[(2,4-dimethylquinolin-8-yl)oxy]methyl]phenyl]sulfonylamino]oxan-4-yl]carbonyl]piperazin-1-yl]-5-oxopentan-1-aminium | [4] |

| Synonyms | MEN16132, Fasitibant Cation | [4] |

| Molecular Formula | C₃₆H₄₉Cl₂N₆O₆S⁺ | [4] |

| Molecular Weight | 764.78 g/mol | [4] |

| Canonical SMILES | Cc1cc(C)nc2c1cccc2OCc3c(ccc(c3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C--INVALID-LINK--(C)C">C@@HN)Cl | [4] |

| InChI Key | FQVSDHOWSLEEKJ-LJAQVGFWSA-N | [4] |

| Solubility, pKa | Not publicly available in cited literature. | |

| Melting/Boiling Point | Not publicly available in cited literature. |

Mechanism of Action and Signaling Pathways

Fasitibant exerts its pharmacological effects through competitive antagonism of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, bradykinin (BK), to B2R typically initiates a cascade of intracellular signaling events that mediate inflammation and pain. Fasitibant blocks this initial step.

Primary B2 Receptor Signaling

The B2 receptor primarily couples to Gαq and Gαi proteins. Activation by BK leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling culminates in various cellular responses, including the activation of the pro-inflammatory transcription factor NF-κB, leading to the expression of inflammatory genes like Cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins (e.g., PGE₂). Fasitibant effectively prevents this entire cascade by occupying the receptor and preventing BK binding.

Crosstalk with FGFR-1 Signaling

Recent studies have demonstrated that B2R activation can transactivate other receptor systems, amplifying the inflammatory response. In human endothelial cells, BK binding to B2R triggers the phosphorylation of Fibroblast Growth Factor Receptor-1 (FGFR-1). This transactivation is c-Src mediated and leads to the subsequent phosphorylation of downstream signaling molecules including FRSα, ERK1/2, and STAT3. This pathway contributes significantly to BK-induced endothelial cell permeability and migration. Fasitibant has been shown to inhibit this B2R-mediated transactivation of FGFR-1 and the phosphorylation of its downstream effectors (excluding AKT), thereby reducing inflammatory responses in the endothelium.[2]

Pharmacological and Biological Activity

Fasitibant is characterized by its high affinity and potency for the B2 receptor across multiple species. Its selectivity is notable, with negligible affinity for the bradykinin B1 receptor and a wide panel of other receptors and ion channels.

Table 2: Pharmacological Profile of Fasitibant (MEN16132)

| Parameter | Species / System | Value | Source(s) |

| Ki (Binding Affinity) | Human B2R (CHO cells) | 0.087 nM (pKi 10.5) | [3][4] |

| Human B2R (synoviocytes) | 0.067 nM | [3] | |

| Human B2R (lung fibroblasts) | pKi 10.5 | [4] | |

| Rat B2R (uterus) | pKi 10.4 | [5] | |

| Rat B2R (airways) | pKi 10.1 | [5] | |

| Guinea Pig B2R (airways) | pKi 10.0 | [4] | |

| pKB (Antagonist Potency) | Human B2R (CHO cells, IP assay) | 10.3 | [4] |

| Human B2R (synoviocytes, IP assay) | 9.9 | [3] | |

| Human B2R (detrusor muscle) | 9.9 | [4] | |

| Rat B2R (uterus/bladder contractility) | 9.7 | [5] | |

| Selectivity | Human B1R | pKi < 5 | [4] |

Note: pKi and pKB are negative logarithms of the Ki (nM) and KB (M) values, respectively. Higher values indicate greater affinity/potency.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and elimination half-life from human clinical studies, are not extensively detailed in publicly available literature. However, preclinical studies in rats indicated that the compound is suitable for in vivo investigations in pathophysiological models.[5] Washout experiments have suggested that fasitibant has a slower reversibility from the B2 receptor compared to the peptide antagonist icatibant, indicating a potential for long-lasting in vivo activity.[5]

Experimental Protocols

The characterization of fasitibant has been supported by a range of in vitro and in vivo experimental models. Below are summaries of key methodologies.

In Vivo: Carrageenan-Induced Inflammatory Arthritis in Rats

This model is used to assess the anti-inflammatory and analgesic effects of intra-articularly administered compounds.

-

Objective: To measure the effect of fasitibant on joint pain, edema, and inflammatory mediator release in an acute arthritis model.

-

Methodology:

-

Animal Model: Male Wistar rats are anesthetized.

-

Drug Administration: Fasitibant chloride (e.g., 100 µg) or vehicle is injected directly into the knee joint cavity.

-

Induction of Arthritis: 30 minutes post-drug administration, inflammation is induced by an intra-articular injection of λ-carrageenan.

-

Pain Assessment: Joint pain is evaluated at various time points (e.g., up to 6 hours) by measuring the vocalization threshold to knee flexion.

-

Edema Measurement: Joint swelling is quantified by measuring the knee joint diameter with a caliper.

-

Biomarker Analysis: After the final time point, animals are euthanized, and synovial fluid is collected. The levels of inflammatory mediators such as prostaglandins (PGE₂), interleukins (IL-1β, IL-6), and chemokines are quantified using ELISA or other immunoassays.[6]

-

In Vitro: Endothelial Cell Permeability and Signaling

This assay is used to determine the effect of fasitibant on bradykinin-induced changes in endothelial barrier function and intracellular signaling.

-

Objective: To quantify fasitibant's ability to block BK-induced hyperpermeability and signaling pathway activation (e.g., B2R-FGFR-1 crosstalk).

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence on Transwell inserts.

-

Pre-treatment: Cells are pre-treated with fasitibant (e.g., 1 µM) or vehicle for 30 minutes.

-

Stimulation: Bradykinin (e.g., 1 µM) is added to the culture medium.

-

Permeability Assay: A fluorescently labeled dextran is added to the upper chamber of the Transwell. The amount of fluorescence that passes through the endothelial monolayer into the lower chamber over time is measured with a fluorometer. An increase in fluorescence indicates increased paracellular permeability. Fasitibant's effect is measured as the reduction in BK-induced dextran flux.

-

Signaling Analysis (Western Blot): For signaling studies, cells are cultured in plates, pre-treated with fasitibant, and then stimulated with BK for a short duration (e.g., 15 minutes). Cells are then lysed, and protein extracts are subjected to SDS-PAGE and Western blotting using specific primary antibodies against phosphorylated proteins (e.g., p-FRSα, p-ERK1/2, p-STAT3) and total proteins to assess the inhibition of signal transduction.[2]

-

In Vitro: Prostaglandin E₂ Release from Synoviocytes

This protocol assesses the impact of fasitibant on the inflammatory response in cells relevant to joint diseases like osteoarthritis.

-

Objective: To determine if fasitibant can prevent PGE₂ release and COX-2 expression induced by bradykinin, alone or in synergy with other pro-inflammatory cytokines like IL-1β.

-

Methodology:

-

Cell Culture: Human fibroblast-like synoviocytes are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with fasitibant (e.g., 1 µM) for 30 minutes.

-

Stimulation: Cells are treated with bradykinin and/or IL-1β for a specified period (e.g., several hours).

-

PGE₂ Measurement: The culture supernatant is collected, and the concentration of PGE₂ is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Gene Expression Analysis (RT-qPCR): To measure COX-2 expression, cells are lysed after stimulation, and total RNA is extracted. The RNA is then reverse-transcribed to cDNA, and quantitative PCR is performed using specific primers for COX-2 and a housekeeping gene for normalization. Fasitibant's efficacy is determined by its ability to reduce BK-induced PGE₂ release and COX-2 mRNA levels.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Details of the Drug | DrugMAP [drugmap.idrblab.net]

Fasitibant Free Base: A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective Bradykinin B2 Receptor Antagonist

Abstract

Fasitibant, in its free base form also known as MEN16132, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2) receptor.[1][2] This document provides a comprehensive technical overview of Fasitibant free base, including its mechanism of action, key pharmacological data, and insights from clinical investigations. Designed for researchers, scientists, and drug development professionals, this guide consolidates available quantitative data into structured tables, details relevant experimental methodologies, and visualizes the core signaling pathways using Graphviz diagrams. Fasitibant's ability to modulate inflammatory and pain pathways through B2 receptor blockade has positioned it as a candidate for therapeutic intervention in conditions such as osteoarthritis.

Introduction

Bradykinin, a key mediator in the kallikrein-kinin system, plays a crucial role in inflammation, pain, and vasodilation through its interaction with two G protein-coupled receptors: the B1 receptor, which is upregulated during inflammation, and the constitutively expressed B2 receptor.[3] The B2 receptor is the primary target for bradykinin's physiological and pathophysiological effects. This compound has been developed as a highly selective antagonist for this receptor, offering a potential therapeutic avenue for inflammatory disorders. Its non-peptide nature presents potential advantages in terms of oral bioavailability and metabolic stability compared to earlier peptide-based antagonists.

Mechanism of Action

Fasitibant exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of endogenous bradykinin. This blockade inhibits the downstream signaling cascade initiated by B2 receptor activation.

Bradykinin B2 Receptor Signaling Pathway

The activation of the bradykinin B2 receptor by its ligand initiates a complex signaling cascade that contributes to inflammation and pain. Fasitibant, by blocking this initial step, effectively dampens these downstream effects. The primary signaling pathway involves:

-

G-Protein Coupling: The B2 receptor is coupled to Gαq and Gαi proteins.

-

Second Messenger Activation: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: Increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

-

Downstream Kinase Cascades: PKC activation triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

-

NF-κB Activation: Ultimately, these signaling cascades converge on the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

By inhibiting the initial bradykinin binding, Fasitibant prevents the activation of this entire cascade, leading to a reduction in the production of pro-inflammatory mediators.

References

Fasitibant Free Base in Rheumatoid Arthritis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Bradykinin, a pro-inflammatory peptide, has been implicated in the pathogenesis of RA through its interaction with the bradykinin B2 receptor. Fasitibant, a potent and selective bradykinin B2 receptor antagonist, has emerged as a promising therapeutic agent for mitigating the inflammatory cascade in RA. This technical guide provides an in-depth overview of the preclinical evidence for fasitibant free base in various rheumatoid arthritis models, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Fasitibant exerts its anti-inflammatory effects by competitively blocking the bradykinin B2 receptor. In the context of rheumatoid arthritis, the activation of the B2 receptor on various cell types, including synovial fibroblasts and endothelial cells, triggers a cascade of intracellular signaling events that contribute to inflammation and joint damage.

Bradykinin binding to its B2 receptor activates Phospholipase C (PLC), which in turn leads to the activation of several downstream signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK1/2, as well as the transcription factor NF-κB[1]. This signaling cascade culminates in the production of key pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandin E2 (PGE2)[2][3]. These mediators play a crucial role in perpetuating the inflammatory response, recruiting immune cells to the joint, and contributing to pain and tissue degradation.

Fasitibant, by blocking the initial binding of bradykinin to the B2 receptor, effectively inhibits these downstream signaling events, thereby reducing the production of these inflammatory mediators.

Figure 1: Fasitibant's Mechanism of Action.

Efficacy in Preclinical Models of Rheumatoid Arthritis

The therapeutic potential of fasitibant has been evaluated in various animal models of inflammatory arthritis, which mimic key aspects of human rheumatoid arthritis.

Carrageenan-Induced Arthritis in Rats

The carrageenan-induced arthritis model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory compounds.

A study investigating the effect of fasitibant on inflammatory pain utilized the following protocol:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Induction of Inflammation: Arthritis was induced by a single intra-articular injection of 3% carrageenan into the knee joint[1].

-

Treatment: Fasitibant (100 μ g/knee ) was administered as a single intra-articular injection.

-

Assessment of Hyperalgesia: Inflammatory hyperalgesia was measured using the incapacitance test, which quantifies the weight distribution on the hind paws.

-

Timeline: Measurements were taken at various time points up to four days post-treatment.

While specific percentage reductions in hyperalgesia at each time point are not detailed in the available literature, the study reported a significant reduction in carrageenan-induced inflammatory hyperalgesia for up to four days following a single intra-articular injection of 100 μ g/knee of fasitibant.

In Vitro Studies with Human Synoviocytes

Fibroblast-like synoviocytes are key players in the pathogenesis of RA, contributing to the production of inflammatory mediators and joint destruction.

The effect of fasitibant on the release of pro-inflammatory mediators from human fibroblast-like synoviocytes was investigated using the following methods:

-

Cell Culture: Human fibroblast-like synoviocytes were cultured.

-

Stimulation: Cells were stimulated with bradykinin to induce the release of IL-6, IL-8, and PGE2. In some experiments, cells were co-stimulated with bradykinin and interleukin-1β (IL-1β).

-

Treatment: Fasitibant was added to the cell cultures prior to stimulation.

-

Quantification: The levels of IL-6, IL-8, and PGE2 in the cell culture supernatants were measured by ELISA.

The following tables summarize the quantitative data from in vitro studies on the effect of fasitibant on bradykinin-induced inflammatory mediator release.

| Parameter | Value | Reference |

| Bradykinin EC50 for IL-6 Release | 216 nM | [3] |

| Bradykinin EC50 for IL-8 Release | 53 nM | [3] |

| Fasitibant pIC50 for IL-6 Release | 8.1 | [3] |

| Fasitibant pIC50 for IL-8 Release | 8.4 | [3] |

| Fasitibant Concentration for PGE2 Inhibition | 1 μM | [2] |

Table 1: Fasitibant Efficacy in Inhibiting Bradykinin-Induced Cytokine and Prostaglandin Release in Human Synoviocytes

Experimental Workflows

The evaluation of fasitibant in preclinical models of rheumatoid arthritis typically follows a structured workflow, from the induction of arthritis to the assessment of therapeutic efficacy.

Figure 2: General Experimental Workflow.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound in the treatment of rheumatoid arthritis. By selectively antagonizing the bradykinin B2 receptor, fasitibant effectively mitigates the production of key pro-inflammatory mediators, including IL-6, IL-8, and PGE2. Studies in both in vivo models of inflammatory arthritis and in vitro systems with human synoviocytes have demonstrated its potent anti-inflammatory effects. Further investigation, particularly in chronic models of rheumatoid arthritis such as collagen-induced arthritis, is warranted to fully elucidate its disease-modifying potential. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies on fasitibant and other bradykinin B2 receptor antagonists for the treatment of rheumatoid arthritis.

References

- 1. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Profile of Fasitibant Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant, in its free base form, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a peptide mediator of inflammation, exerts its pro-inflammatory effects primarily through the B2R, which is constitutively expressed in various cell types.[2] The activation of B2R by bradykinin is a key step in the inflammatory cascade, leading to vasodilation, increased vascular permeability, and pain. Consequently, antagonists of this receptor, such as Fasitibant, have been developed with the therapeutic goal of mitigating inflammatory processes. This technical guide provides an in-depth overview of the anti-inflammatory effects of Fasitibant free base, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

A review of the scientific literature overwhelmingly indicates that Fasitibant exhibits anti-inflammatory properties. However, it is noteworthy that at least one commercial supplier of research chemicals has anecdotally described Fasitibant as having "proinflammatory effects," a claim that is not substantiated by the provided scientific references or the broader body of published research. This guide will address this discrepancy by presenting the available evidence for Fasitibant's anti-inflammatory actions.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Fasitibant functions by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of its natural ligand, bradykinin. This blockade inhibits the downstream signaling pathways that are normally activated by bradykinin and contribute to inflammation. A key pathway inhibited by Fasitibant is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the expression of numerous pro-inflammatory genes.[3][4] By quenching the activation of the NF-κB pathway, Fasitibant effectively attenuates the propagation of the inflammatory response.[3][4]

References

- 1. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the bradykinin B2 receptor for the local and systemic inflammatory response that follows severe reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of Fasitibant Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant, also known as MEN16132, is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 (B2) receptor.[1] This document provides a comprehensive technical overview of the discovery and development of Fasitibant free base, with a focus on its pharmacological properties, preclinical and clinical evaluation, and the underlying scientific methodology. Fasitibant has been investigated primarily for its potential therapeutic role in osteoarthritis, leveraging its ability to counteract the pro-inflammatory and nociceptive effects of bradykinin.[2][3]

Introduction: The Rationale for Bradykinin B2 Receptor Antagonism

Bradykinin is a pro-inflammatory peptide that plays a crucial role in the pathophysiology of pain and inflammation.[2] It exerts its effects through two main G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and stimulation of sensory neurons, leading to pain.[2][4] In chronic inflammatory conditions such as osteoarthritis, the sustained activation of the B2 receptor contributes to persistent pain and joint damage.[4] Therefore, the development of a selective B2 receptor antagonist like Fasitibant presents a promising therapeutic strategy for managing such conditions.

Discovery and Synthesis

Fasitibant, chemically identified as 4-(S)-Amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride, emerged from medicinal chemistry efforts to identify potent, selective, and long-acting non-peptide B2 receptor antagonists.[5]

While a detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in full, the synthesis of structurally related compounds is described in the patent literature. The general approach involves multi-step organic synthesis, likely culminating in the coupling of the complex quinoline-sulfonamide moiety with the piperazine-pentyl-ammonium side chain.

Preclinical Pharmacology

The preclinical development of Fasitibant involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties.

In Vitro Pharmacology

The binding affinity of Fasitibant for the bradykinin B2 receptor was determined using radioligand binding assays with [3H]bradykinin. These studies were conducted on membranes from various cell lines and tissues across different species.

Table 1: In Vitro Binding Affinity (pKi) of Fasitibant (MEN16132) for the Bradykinin B2 Receptor

| Tissue/Cell Line | Species | pKi |

| CHO cells (recombinant human B2 receptor) | Human | 10.5[6] |

| Lung fibroblasts | Human | 10.5[6] |

| Airways | Guinea Pig | 10.0[6] |

| Ileum longitudinal smooth muscle | Guinea Pig | 10.2[6] |

| Cultured colonic myocytes | Guinea Pig | 10.3[6] |

| Uterus | Rat | 10.4[7] |

| Airways | Rat | 10.1[7] |

The antagonist potency of Fasitibant was assessed in various functional assays that measure the inhibition of bradykinin-induced cellular responses.

Table 2: In Vitro Functional Antagonist Potency (pKB) of Fasitibant (MEN16132)

| Assay | Tissue/Cell Line | Species | pKB |

| Inositol Phosphate Accumulation | CHO cells (recombinant human B2 receptor) | Human | 10.3[6] |

| Inositol Phosphate Accumulation | Cultured colonic myocytes | Guinea Pig | 10.3[6] |

| Contractile Response | Detrusor smooth muscle | Human | 9.9[6] |

| Contractile Response | Ileum longitudinal smooth muscle | Guinea Pig | 10.1[6] |

| Contractile Response | Uterus | Rat | 9.7[7] |

| Contractile Response | Urinary Bladder | Rat | 9.7[7] |

In Vivo Pharmacology

Fasitibant demonstrated significant efficacy in animal models of inflammation and pain.

In anesthetized guinea pigs, intravenous, intratracheal, or aerosol administration of Fasitibant dose-dependently inhibited bradykinin-induced bronchoconstriction. Notably, after intravenous administration of 30 nmol/kg, the inhibitory effect lasted for more than 8 hours, demonstrating a long duration of action.[5]

In a rat model of carrageenan-induced knee joint inflammation, intra-articular injection of Fasitibant was shown to reduce inflammatory hyperalgesia.[3] This model is a standard preclinical assay to evaluate the efficacy of anti-inflammatory and analgesic compounds.

Mechanism of Action and Signaling Pathway

Fasitibant exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of endogenous bradykinin and subsequent activation of downstream signaling pathways.

Bradykinin B2 Receptor Signaling Pathway

The binding of bradykinin to its B2 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including the production of pro-inflammatory mediators like prostaglandins and nitric oxide, as well as the sensitization of nociceptors.

Caption: Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of Fasitibant.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for Fasitibant in humans are not extensively published. Preclinical studies in animals suggest a long duration of action.[5] The clinical development program for Fasitibant aimed to characterize these parameters in the target patient population.

Clinical Development

Fasitibant has undergone clinical evaluation for the treatment of symptomatic osteoarthritis of the knee.

Phase II Clinical Trial (NCT02205814)

A Phase II, double-blind, randomized, placebo-controlled, dose-finding study was conducted to evaluate the efficacy, safety, tolerability, and pharmacokinetics of single intra-articular injections of Fasitibant in patients with symptomatic osteoarthritis of the knee. While detailed results from this trial are not widely published, the study aimed to assess changes in pain and function as primary outcomes.

Experimental Protocols

Radioligand Binding Assay ([3H]bradykinin)

Objective: To determine the binding affinity of Fasitibant for the bradykinin B2 receptor.

Materials:

-

[3H]bradykinin (specific activity ~80-100 Ci/mmol)

-

Cell membranes expressing the bradykinin B2 receptor (e.g., from CHO cells)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Fasitibant stock solution

-

Unlabeled bradykinin

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of Fasitibant and unlabeled bradykinin in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of unlabeled bradykinin (1 µM final concentration, for non-specific binding), or 50 µL of Fasitibant dilution.

-

Add 50 µL of [3H]bradykinin (final concentration ~0.5 nM) to all wells.

-

Add 100 µL of cell membrane preparation (containing 20-50 µg of protein) to all wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for Fasitibant and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

Objective: To measure the functional antagonist activity of Fasitibant by assessing its ability to inhibit bradykinin-induced inositol phosphate accumulation.

Materials:

-

Cells expressing the bradykinin B2 receptor (e.g., CHO cells)

-

myo-[3H]inositol

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS) containing 10 mM LiCl

-

Bradykinin

-

Fasitibant

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with myo-[3H]inositol (1 µCi/mL) in inositol-free medium for 24-48 hours.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of Fasitibant or vehicle in stimulation buffer for 15-30 minutes.

-

Stimulate the cells with bradykinin (e.g., 10 nM final concentration) for 30-60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Extract the inositol phosphates by applying the cell lysates to Dowex AG1-X8 columns.

-

Wash the columns with water to remove free inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

-

Determine the EC50 of bradykinin in the absence and presence of Fasitibant to calculate the pKB value.

Carrageenan-Induced Knee Joint Inflammation in Rats

Objective: To evaluate the in vivo anti-inflammatory and analgesic efficacy of Fasitibant.

Experimental Workflow:

Caption: Workflow for the Carrageenan-Induced Knee Joint Inflammation Model in Rats.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a new drug candidate. For Fasitibant, these studies would have been conducted in accordance with regulatory guidelines to assess its safety profile before administration to humans. Specific data from these studies are not extensively detailed in the public domain.

Conclusion

Fasitibant is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with a strong scientific rationale for its development in the treatment of osteoarthritis and other inflammatory conditions. Its discovery and preclinical development have provided a wealth of data on its pharmacological properties. While the outcomes of its clinical development are not fully public, the information gathered provides a solid foundation for understanding the potential of B2 receptor antagonism as a therapeutic strategy. This technical guide summarizes the key data and methodologies that have defined the development of Fasitibant, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Rat knee-joint carrageenin incapacitation test: an objective screen for central and peripheral analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay: Displacement of [3H]-DAK from human bradykinin B1 receptor expressed in CHO-D-/aequorin cells membrane after 90 mins by scintillation counting... - ChEMBL [ebi.ac.uk]

- 5. MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasitibant Free Base: A Technical Guide for Drug Development Professionals

CAS Number: 869939-83-3[1]

Introduction

Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R)[2][3]. Bradykinin, a key mediator of inflammation and pain, exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in various cell types and is implicated in the pathophysiology of inflammatory conditions such as osteoarthritis and rheumatoid arthritis[4]. This technical guide provides a comprehensive overview of Fasitibant, including its mechanism of action, signaling pathways, and key experimental data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Fasitibant functions as a competitive antagonist at the bradykinin B2 receptor, effectively blocking the binding of endogenous bradykinin and thereby inhibiting its pro-inflammatory and nociceptive effects. In preclinical models, Fasitibant has demonstrated the ability to reduce joint pain and edema in carrageenan-induced arthritis in rats[5].

Quantitative Data Summary

The following tables summarize key quantitative data for Fasitibant from various in vitro and in vivo studies.

| Parameter | Species/System | Value | Reference |

| pKi | Human B2R (CHO cells) | 10.5 | [3] |

| pKi | Human lung fibroblasts | 10.5 | [3] |

| pKi | Guinea pig airways | 10.0 | [3] |

| pKi | Guinea pig ileum | 10.2 | [3] |

| pKB | Human B2R (CHO cells, IP accum.) | 10.3 | [3] |

| pKB | Guinea pig colonic myocytes | 10.3 | [3] |

| pKB | Human detrusor smooth muscle | 9.9 | [3] |

| pKB | Guinea pig ileum | 10.1 | [3] |

Signaling Pathways

Fasitibant, by blocking the bradykinin B2 receptor, modulates several downstream signaling pathways implicated in inflammation and pain.

Bradykinin B2 Receptor Signaling

Activation of the B2 receptor by bradykinin typically leads to the activation of Gαq/11 and Gα12/13 proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Crosstalk with Fibroblast Growth Factor Receptor (FGFR)

Recent studies have revealed a crosstalk between the bradykinin B2 receptor and the Fibroblast Growth Factor Receptor 1 (FGFR-1). Bradykinin can induce the phosphorylation of FGFR-1, leading to downstream signaling events that contribute to inflammatory responses in endothelial cells. Fasitibant has been shown to inhibit this BK-induced FGFR-1 phosphorylation.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of Fasitibant to the bradykinin B2 receptor.

-

Membrane Preparation: Membranes from cells expressing the bradykinin B2 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) and varying concentrations of Fasitibant in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Fasitibant that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of Fasitibant to antagonize bradykinin-induced activation of the Gq pathway.

-

Cell Culture and Labeling: Cells expressing the B2 receptor are cultured and pre-labeled with [3H]-myo-inositol.

-

Stimulation: Cells are pre-incubated with varying concentrations of Fasitibant, followed by stimulation with bradykinin.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The concentration of Fasitibant that produces a 50% inhibition of the bradykinin-induced IP accumulation is determined.

Carrageenan-Induced Arthritis in Rats

This in vivo model is used to assess the anti-inflammatory and analgesic effects of Fasitibant.

-

Induction of Arthritis: Arthritis is induced by intra-articular injection of carrageenan into the knee joint of rats[5].

-

Drug Administration: Fasitibant is administered, typically via intra-articular injection, prior to or after the induction of arthritis[5].

-

Assessment of Inflammation: Joint swelling is measured using a plethysmometer or calipers.

-

Assessment of Pain: Nociceptive behavior is assessed using methods such as the paw pressure test or measurement of weight-bearing.

-

Histological Analysis: At the end of the study, the knee joints are collected for histological examination to assess cartilage and synovial changes.

Clinical Development

Fasitibant has been investigated in Phase 2 clinical trials for the treatment of pain associated with osteoarthritis of the knee[1]. The trials were designed as randomized, double-blind, placebo-controlled studies to evaluate the efficacy, safety, and tolerability of intra-articular injections of Fasitibant. The primary efficacy endpoint was typically the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.

Conclusion

Fasitibant is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and pain. Its mechanism of action, involving the blockade of key inflammatory signaling pathways, makes it a promising therapeutic candidate for conditions such as osteoarthritis. Further clinical development will be crucial to fully elucidate its therapeutic potential in human diseases.

References

- 1. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does the guinea-pig ileum obey the ‘law of the intestine’? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrageenan-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carrageenan/Kaolin-Induced Arthritis in Rats and of Inflammatory Cytokine Expressions in Human IL-1β-Stimulated Fibroblast-like Synoviocytes by a Benzylideneacetophenone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fasitibant (MEN16132) Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant (MEN16132) is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 receptor.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on Fasitibant, focusing on its mechanism of action, pharmacological properties, and investigational use, particularly in the context of osteoarthritis and other inflammatory conditions. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Bradykinin, a key mediator of inflammation and pain, exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor.[3] Antagonism of this receptor represents a promising therapeutic strategy for a variety of inflammatory diseases. Fasitibant has emerged as a significant small molecule antagonist in this class, demonstrating high affinity and potency in preclinical models.[3][4] This document serves as a core technical resource, consolidating key data and methodologies related to Fasitibant research.

Mechanism of Action

Fasitibant functions as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling cascade that leads to inflammation and pain.[2][3]

Bradykinin B2 Receptor Signaling Pathway

Activation of the bradykinin B2 receptor by bradykinin initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses, including vasodilation, increased vascular permeability, and the sensation of pain. Fasitibant blocks the initial step of this pathway by preventing bradykinin from binding to its receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and antagonist potencies of Fasitibant across various species and experimental systems.

| Parameter | Species/System | Value | Reference |

| pKi | Human B2 Receptor (CHO cells) | 10.5 | [3] |

| Human Lung Fibroblasts | 10.5 | [3] | |

| Guinea Pig Airways | 10.0 | [3] | |

| Guinea Pig Ileum | 10.2 | [3] | |

| Guinea Pig Colonic Myocytes | 10.3 | [3] | |

| Rat Uterus | 10.4 | [4] | |

| Rat Airways | 10.1 | [4] | |

| pKB | Human B2 Receptor (CHO cells, IP assay) | 10.3 | [3] |

| Human Detrusor Smooth Muscle | 9.9 | [3] | |

| Guinea Pig Colonic Myocytes (IP assay) | 10.3 | [3] | |

| Guinea Pig Ileum | 10.1 | [3] | |

| Rat Uterus | 9.7 | [4] | |

| Rat Urinary Bladder | 9.7 | [4] | |

| Ki | Human B2 Receptor | 0.09 nM |

Preclinical and Clinical Development Overview

Fasitibant has undergone preclinical evaluation in various animal models and has progressed to Phase II clinical trials for the treatment of osteoarthritis of the knee.[1]

Clinical Trials for Osteoarthritis

Fasitibant has been investigated in Phase II clinical trials for pain associated with knee osteoarthritis.[1][5] One study, identified as NCT01091116, evaluated the efficacy and safety of intra-articular injections of Fasitibant in reducing osteoarthritis pain.[5] The study assessed various doses of Fasitibant compared to placebo, with the primary outcome focused on pain reduction.[5]

Experimental Protocols

Bradykinin B2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of Fasitibant for the bradykinin B2 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the bradykinin B2 receptor.

-

[3H]-Bradykinin (Radioligand).

-

Fasitibant (MEN16132) free base.

-

Non-labeled Bradykinin (for non-specific binding determination).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Fasitibant.

-

In a 96-well plate, add assay buffer, membrane preparation, [3H]-Bradykinin (at a concentration near its Kd), and either Fasitibant dilution, buffer (for total binding), or excess non-labeled Bradykinin (for non-specific binding).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Fasitibant concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of Fasitibant to antagonize Bradykinin-induced Gq-protein signaling.

Materials:

-

Cells expressing the bradykinin B2 receptor.

-

Bradykinin.

-

Fasitibant (MEN16132) free base.

-

Assay medium containing a phosphodiesterase inhibitor (e.g., LiCl).

-

Lysis buffer.

-

Commercially available IP1 detection kit (e.g., HTRF-based).

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of Fasitibant in the assay medium.

-

Stimulate the cells with a fixed concentration of Bradykinin (typically EC80) for a specified time.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Perform the IP1 detection assay following the kit protocol.

-

Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

-

Plot the response against the logarithm of the Fasitibant concentration to determine the IC50.

-

Calculate the antagonist potency (pA2 or pKB) using appropriate pharmacological models.

Carrageenan-Induced Inflammatory Arthritis Model in Rats